molecular formula C11H13NO2 B1503974 5-Phenylpyrrolidine-3-carboxylic acid CAS No. 1086393-08-9

5-Phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1503974
CAS No.: 1086393-08-9
M. Wt: 191.23 g/mol
InChI Key: ZOLFKBOSDHKUFU-UHFFFAOYSA-N
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Description

5-Phenylpyrrolidine-3-carboxylic acid (CAS 1086393-08-9) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, or scaffold, for the synthesis of more complex molecules. Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol . The pyrrolidine ring is a privileged structure in drug design, and its functionalization can lead to compounds with diverse biological activities. Research on closely related 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates their potential as a core scaffold for developing novel therapeutics . For instance, such compounds have been identified as potent inhibitors of the BACE-1 enzyme, a key target in Alzheimer's disease research, through innovative synthetic strategies like directed C–H activation . Furthermore, recent studies highlight that derivatives of this scaffold exhibit promising structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile , as well as antifungal and anticancer properties . This makes this compound a highly valuable starting material for constructing stereochemically dense libraries of compounds for high-throughput screening in various drug discovery programs. This product is provided for research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

5-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLFKBOSDHKUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696212
Record name 5-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-08-9
Record name 5-Phenyl-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086393-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

PPCA serves as a fundamental building block in synthesizing diverse organic compounds. Its unique structure allows for various chemical transformations, including:

  • Oxidation and Reduction Reactions: These reactions can yield different derivatives, such as ketones or alcohols.
  • Substitution Reactions: PPCA can undergo nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Biology

Research has indicated that PPCA exhibits potential biological activity, particularly in its interactions with biomolecules. Studies have shown that:

  • PPCA may interact with opioid receptors, suggesting analgesic properties.
  • Its derivatives have been evaluated for antimicrobial and antioxidant activities. For instance, novel bischalcone derivatives synthesized from PPCA demonstrated significant antimicrobial effects against various bacterial strains and fungi .

Table 1: Biological Activities of PPCA Derivatives

CompoundActivity TypeTarget OrganismsZone of Inhibition (mm)
5aAntimicrobialGram-positive15
5bAntioxidantN/AHigh
5cAntimicrobialGram-negative20

Medicine

PPCA is being investigated for its therapeutic properties. Its structure allows it to serve as a scaffold for drug development targeting:

  • CNS Disorders: Compounds derived from PPCA have been associated with neuroprotective effects and potential applications in treating Alzheimer's disease .
  • Anticancer Agents: Certain derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several PPCA derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the phenyl group significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

Research focusing on the neuropeptide relaxin-3/RXFP3 system highlighted the potential of PPCA derivatives in modulating physiological responses related to stress and appetite control. The findings suggest that these compounds could play a role in managing metabolic disorders linked to obesity and diabetes .

Mechanism of Action

The mechanism by which 5-Phenylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can interact with various receptors and enzymes, modulating biological processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the pyrrolidine ring (e.g., oxo, aralkyl, or protective groups) and replacement of the pyrrolidine core with heterocycles like pyridine. These modifications significantly alter electronic properties, solubility, and reactivity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Ring Type Molecular Weight (g/mol) Key Properties
5-Phenylpyrrolidine-3-carboxylic acid Phenyl (C5), carboxylic acid 205.22 (calculated) Rigid scaffold; moderate polarity due to carboxylic acid
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Oxo (C5), phenyl (N1) 221.21 (C11H11NO3) Enhanced hydrogen bonding via oxo group; antibacterial activity
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid Boc-protected (N1) 291.34 Improved stability under acidic conditions; requires deprotection for activity
5-Phenylpyridine-3-carboxylic acid Pyridine ring (vs. pyrrolidine) 199.20 Aromatic ring increases electron density; potential for π-π stacking
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid Thienylmethyl (N1) 225.26 Sulfur atom enhances electronic diversity; unstudied biological activity
5-(4-Fluorophenyl)pyridine-3-carboxylic acid Fluorophenyl (pyridine C5) 217.20 Electronegative fluorine improves lipophilicity and binding affinity
Antibacterial Activity

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives exhibit moderate to good activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The oxo group at C5 and phenyl at N1 are critical for hydrogen bonding and hydrophobic interactions with bacterial targets . In contrast, non-oxo analogs like this compound show reduced activity, highlighting the oxo group’s role in enhancing potency .

Anticonvulsant Potential

5-Aralkyl pyrrolidine-3-carboxylic acids, such as 5-benzyl or 5-(4-alkoxybenzyl) derivatives, demonstrate anticonvulsant activity in preliminary screenings. The aralkyl substituents increase lipophilicity, facilitating blood-brain barrier penetration, a key requirement for central nervous system-targeting drugs .

Protective Group Strategies

The Boc-protected analog (1-Boc-5-phenylpyrrolidine-3-carboxylic acid) is primarily used in synthetic workflows to prevent unwanted reactions at the nitrogen atom. This derivative requires acidic deprotection (e.g., HCl) to regenerate the active free amine, a step critical for in vivo efficacy .

Spectroscopic and Computational Insights

  • NMR and IR data correlate well with theoretical predictions, confirming the oxo group’s electron-withdrawing effects .
  • 5-Phenylpyridine-3-carboxylic acid : The aromatic pyridine ring generates distinct UV-Vis absorption peaks (~260 nm) compared to pyrrolidine analogs (~220 nm), reflecting differences in π→π* transitions .

Biological Activity

5-Phenylpyrrolidine-3-carboxylic acid (5-PPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5-PPCA is characterized by a pyrrolidine ring with a phenyl substituent and a carboxylic acid functional group. Its unique structure allows for various interactions with biological targets, which is crucial for its pharmacological properties.

The biological activity of 5-PPCA is primarily attributed to its ability to interact with specific proteins and enzymes. The compound's structure enables it to bind effectively to target sites, potentially inhibiting or activating various biological pathways. This interaction can lead to diverse pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research has demonstrated that derivatives of 5-PPCA exhibit potent anticancer properties. For instance, studies have shown that certain analogs significantly reduce the viability of A549 human lung adenocarcinoma cells. In vitro assays indicate that these compounds can lower cell viability to as low as 66% compared to controls, suggesting strong cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of 5-PPCA Derivatives

CompoundCell LineViability (%)Reference
5dA54978
5eA54966
5fHSAEC1-KT80
5gA54986

Antimicrobial Activity

In addition to anticancer properties, 5-PPCA has shown promise as an antimicrobial agent. It has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. Some derivatives exhibited selective activity against these pathogens, indicating their potential as therapeutic agents in treating bacterial infections .

Table 2: Antimicrobial Activity of 5-PPCA Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
5dStaphylococcus aureus<64Moderate
5eBacillus subtilis<32Good
5fPseudomonas aeruginosa>64No activity
5gMethicillin-resistant S. aureus<32Good

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of 5-PPCA and evaluated their biological activities. Compounds with specific substitutions on the phenyl ring demonstrated enhanced anticancer and antimicrobial effects compared to the parent compound .
  • In Vivo Studies : Preliminary in vivo studies involving animal models have shown that certain derivatives of 5-PPCA can effectively inhibit tumor growth while exhibiting minimal toxicity to normal cells. This suggests a favorable therapeutic index for these compounds .

Q & A

Q. What are the optimal synthetic routes for 5-Phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis of pyrrolidine-carboxylic acid derivatives typically involves condensation, cyclization, or functional group modifications. For example, analogs like 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . To optimize yield, reaction parameters (temperature, catalyst loading, and stoichiometry) should be systematically varied. Purification via recrystallization or column chromatography is critical for achieving high purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : IR spectroscopy identifies carboxylic acid (-COOH) and pyrrolidine ring vibrations. NMR (¹H/¹³C) resolves stereochemistry and substituent positions, particularly the phenyl group at C5 and the carboxylic acid at C3 .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended for purity assessment. Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those applied in the Colle-Salvetti correlation-energy framework, model electron density distributions and local kinetic energy to predict reaction sites . For instance, the Laplacian of the electron density can identify nucleophilic/electrophilic regions. Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to assess interactions with biological targets .

Q. How should researchers address contradictions between experimental data (e.g., biological activity) and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, protonation states, or conformational flexibility not captured in simulations. Validate models by:
  • Comparing computed pKa values with experimental titration data.
  • Performing molecular dynamics (MD) simulations to account for solvation and flexibility .
  • Reassessing force field parameters if binding affinity predictions deviate from assay results .

Q. What strategies are used to study the structure-activity relationships (SAR) of this compound analogs in medicinal chemistry?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the phenyl group (e.g., electron-withdrawing -F or -CF₃) or modify the pyrrolidine ring (e.g., N-alkylation) to assess steric/electronic effects .
  • Biological Assays : Test analogs against targets like enzymes or receptors to correlate structural features (e.g., logP, polar surface area) with activity. For example, trifluoromethyl groups may enhance metabolic stability .

Q. What are the challenges in chiral resolution and stereochemical analysis of this compound derivatives?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) or employ diastereomeric salt formation with resolving agents like tartaric acid .
  • Stereochemical Confirmation : X-ray crystallography or NOESY NMR can determine absolute configuration. For example, (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid was resolved via crystallography .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH Stability : Test solubility and integrity in buffers (pH 1–13). Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
5-Phenylpyrrolidine-3-carboxylic acid

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